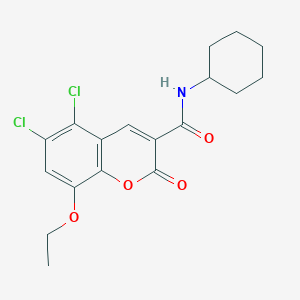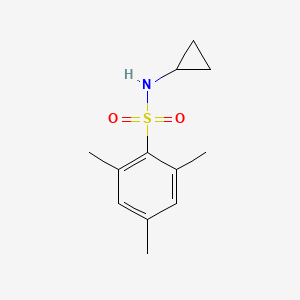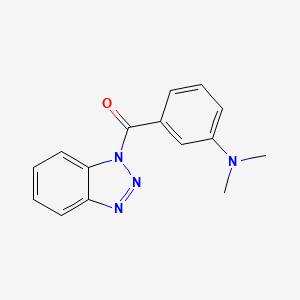![molecular formula C18H21N3O2S B5831166 N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5831166.png)
N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide, also known as DTAF, is a fluorescent dye commonly used in scientific research. It has a wide range of applications in various fields such as biochemistry, molecular biology, and pharmacology.
作用机制
N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide is a fluorescent dye that absorbs light at a specific wavelength and emits light at a longer wavelength. The absorption and emission spectra of N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide are dependent on the local environment, such as pH and polarity. When N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide is attached to a biomolecule, the fluorescence properties of N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide can be used to study the properties and interactions of the biomolecule.
Biochemical and Physiological Effects:
N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide is a non-toxic dye that does not affect the biochemical or physiological properties of the labeled biomolecule. However, the attachment of N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide to a biomolecule can affect its properties, such as its stability and activity. Therefore, it is important to carefully design experiments to minimize the potential effects of N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide labeling.
实验室实验的优点和局限性
N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide has several advantages for lab experiments, including its high sensitivity, stability, and compatibility with a wide range of biomolecules. However, there are also limitations to using N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide, such as the potential for interference with the properties of the labeled biomolecule and the need for careful experimental design to minimize these effects.
未来方向
There are several future directions for the use of N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide in scientific research. One potential direction is the development of new labeling strategies to minimize the potential effects of N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide on the labeled biomolecule. Another direction is the use of N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide in new imaging techniques, such as super-resolution microscopy. Additionally, N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide could be used in the development of new biosensors for the detection of specific biomolecules in complex biological samples.
Conclusion:
In conclusion, N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide is a versatile fluorescent dye that has a wide range of applications in scientific research. Its unique properties make it a valuable tool for studying biomolecules and cellular processes. However, the potential effects of N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide on the labeled biomolecule must be carefully considered when designing experiments. With continued research and development, N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide has the potential to contribute to many new discoveries in the field of biology and beyond.
合成方法
N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide can be synthesized through a multi-step process involving the reaction of different chemicals. The primary starting material is 4-(diethylamino)aniline, which is reacted with carbon disulfide to form the corresponding dithiocarbamate. The dithiocarbamate is then reacted with 3-(2-furyl)acrylamide to form N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide. The final product is purified through chromatography to obtain a pure sample.
科学研究应用
N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide is widely used in scientific research as a fluorescent probe. It is commonly used to label proteins, nucleic acids, and other biomolecules for visualization and detection purposes. N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide is also used in fluorescence resonance energy transfer (FRET) experiments to study protein-protein interactions and conformational changes. Additionally, N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide is used in flow cytometry, microscopy, and other imaging techniques to visualize cellular structures and processes.
属性
IUPAC Name |
(E)-N-[[4-(diethylamino)phenyl]carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-3-21(4-2)15-9-7-14(8-10-15)19-18(24)20-17(22)12-11-16-6-5-13-23-16/h5-13H,3-4H2,1-2H3,(H2,19,20,22,24)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHAJRPSXKRWTC-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-phenoxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5831083.png)
![ethyl 4-cyano-5-[(2,4-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5831087.png)
![5-(4-methoxyphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5831091.png)
![N'-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B5831096.png)

![4-({[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5831114.png)
![2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5831116.png)
![3,6-dimethyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5831128.png)
![3-(difluoromethyl)-5-(methylthio)-N-({5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5831130.png)
![3-(2-furyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}acrylamide](/img/structure/B5831131.png)



